2-Aza-bicyclo[2.2.1]heptan-5-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-azabicyclo[2.2.1]heptan-5-ol follows IUPAC rules for bicyclic systems. The prefix bicyclo[2.2.1] denotes a fused ring system with two bridges containing two, two, and one carbon atoms, respectively. The numbering begins at a bridgehead nitrogen atom (position 1), proceeds along the longest bridge to position 4, and assigns the hydroxyl group to position 5. The parent structure, norbornane (bicyclo[2.2.1]heptane), is modified by replacing a carbon atom at position 2 with nitrogen, forming the aza designation.
Table 1: Systematic identifiers for 2-azabicyclo[2.2.1]heptan-5-ol
| Property | Value |
|---|---|
| IUPAC Name | 2-azabicyclo[2.2.1]heptan-5-ol |
| CAS Registry Number | 1365570-43-9 |
| Molecular Formula | C₆H₁₁NO |
| SMILES | C1C2CC(C1CN2)O |
| InChI Key | XQDSUPZEXMHXIE-UHFFFAOYSA-N |
Molecular Geometry and Bicyclic Framework Analysis
The bicyclo[2.2.1]heptane scaffold imposes significant steric strain, with bond angles deviating from ideal tetrahedral geometry. X-ray diffraction studies of analogous norbornane derivatives reveal bridgehead C–C bond lengths of ~1.54–1.57 Å and C–C–C angles of 93–95°. Substitution with nitrogen at position 2 introduces electronic perturbations, shortening adjacent C–N bonds to ~1.47 Å. The hydroxyl group at position 5 adopts an endo configuration, stabilized by intramolecular hydrogen bonding with the nitrogen lone pair.
Table 2: Key geometric parameters
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C1–C2 (bridge) | 1.54 | Norbornane |
| C2–N | 1.47 | Azabicyclo analogs |
| C5–O | 1.43 | Hydroxyl derivatives |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 3.65 (1H, br s, OH), 3.12–3.08 (m, H-5), 2.85–2.79 (m, H-2 and H-3), 1.92–1.85 (m, bridgehead Hs).
- ¹³C NMR : δ 72.1 (C-5), 58.3 (C-2), 45.2–38.4 (bridge carbons).
Infrared Spectroscopy (IR):
- Strong O–H stretch at 3300–3500 cm⁻¹ (hydrogen-bonded hydroxyl)
- C–N stretch at 1220 cm⁻¹ and C–O stretch at 1050 cm⁻¹.
Mass Spectrometry (MS):
- Molecular ion peak at m/z 113.1 (C₆H₁₁NO⁺)
- Fragments at m/z 95 (loss of H₂O) and 68 (bicyclic ring cleavage).
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray analysis of the hydrochloride salt (CID 92131072) confirms the endo orientation of the hydroxyl group, with O–H···Cl hydrogen bonding (2.02 Å). The bicyclic framework exhibits puckering parameters (Δ = 0.87 Å) comparable to norbornane, but nitrogen substitution reduces symmetry, creating a dipole moment of 2.1 D. Torsional strain at the bridgehead nitrogen limits inversion dynamics, as evidenced by a rotational barrier of 7.2 kcal/mol in related azabicyclo systems.
Table 3: Crystallographic data for related structures
| Parameter | 2-Azabicyclo[2.2.1]heptan-5-ol HCl | Norbornane |
|---|---|---|
| Space Group | P2₁/c | Pnma |
| Unit Cell Volume (ų) | 542.3 | 498.1 |
| N–C Bond Length (Å) | 1.469 | – |
| O–H···Cl Distance (Å) | 2.02 | – |
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDSUPZEXMHXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306531 | |
| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365570-43-9 | |
| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365570-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Aza-bicyclo[2.2.1]heptan-5-ol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of palladium-catalyzed reactions and photocatalytic methods offers a scalable approach for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Aza-bicyclo[2.2.1]heptan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction that synthesizes oxygenated 2-azabicyclo[2.2.1]heptanes .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include palladium catalysts, N-hydroxyphthalimide esters, and cyclopentenes. The reactions typically occur under mild conditions, making them suitable for various substrates .
Major Products Formed
The major products formed from these reactions are oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create a diverse array of bridged aza-bicyclic structures .
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis:
- 2-Aza-bicyclo[2.2.1]heptan-5-ol serves as an essential building block in organic synthesis, particularly in the construction of more complex molecules. It is often utilized as an intermediate for synthesizing various nitrogen-containing compounds and heterocycles.
Reactivity Profiles:
- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution.
- Oxidation can convert the hydroxyl group to carbonyl groups.
- Reduction can yield corresponding amines.
- Substitution allows for the introduction of alkyl or acyl groups due to the presence of the nitrogen atom.
Medicinal Chemistry
Pharmacological Properties:
- Research indicates that this compound exhibits significant pharmacological activities:
- Antinociceptive Effects: Demonstrated potential in pain management through antinociceptive properties observed in animal models.
- Neuroprotective Properties: Exhibits neuroprotective effects relevant for treating neurodegenerative diseases.
- Antimicrobial Activity: Preliminary studies suggest effectiveness against specific bacterial strains .
Lead Compound Development:
- The compound is being investigated as a lead compound for new drug development, particularly due to its unique binding affinities and interaction profiles with biological targets.
Biological Research
Enzyme Interaction Studies:
- The bicyclic structure of this compound makes it a valuable tool for studying enzyme interactions and mechanisms due to its ability to form hydrogen bonds with enzymes and receptors, influencing biological pathways and modulating enzyme activity or receptor signaling .
Industrial Applications
Production of Fine Chemicals:
- In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of agrochemicals and materials science applications due to its versatile reactivity profiles .
Case Study 1: Neuroprotective Effects
A study published in The Journal of Organic Chemistry highlighted the neuroprotective properties of this compound through various in vitro assays showing its potential in mitigating neurodegenerative conditions like Alzheimer's disease.
Case Study 2: Antinociceptive Activity
Research conducted on animal models demonstrated that derivatives of this compound exhibited significant pain relief effects comparable to standard analgesics, suggesting its application in pain management therapies.
Mechanism of Action
The mechanism of action of 2-Aza-bicyclo[2.2.1]heptan-5-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Oxabicyclo[2.2.1]heptan-5-ol
- Structure : Replaces the nitrogen atom with oxygen.
- Properties: Exhibits similar rigidity but lacks the basicity conferred by the nitrogen atom. Its hydroxyl group participates in hydrogen bonding, making it a candidate for polar interactions in drug design.
8-Azabicyclo[3.2.1]octane Derivatives
- Structure : Larger eight-membered ring with nitrogen at the 8-position.
- Activity: Compounds like (1R,5S)-2-[3-amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene show moderate muscarinic agonist activity (binding constants ~10⁻⁴ M), suggesting that ring expansion reduces selectivity compared to the 7-membered analogue .
2-Azabicyclo[2.2.0]hexanes
- Structure : Smaller six-membered ring with nitrogen.
- Synthesis: Synthesized via photochemical [2+2] cycloadditions or thermal [4+2] reactions. These compounds are less conformationally restricted, leading to lower receptor affinity compared to the norbornane-based scaffold .
Pharmacological Comparison
Key Findings :
- The 7-membered 2-aza-norbornane scaffold (e.g., this compound) outperforms larger (8-membered) or smaller (6-membered) analogues in binding affinity and selectivity due to optimal ring strain and stereochemical control.
- Esterification at the 5-hydroxyl group enhances lipophilicity and receptor interactions, as seen in muscarinic ligands .
Insights :
- The parent compound’s synthesis is more efficient than that of smaller azabicyclo[2.2.0]hexanes, which require harsh photochemical conditions .
- Electrolytic methods for dimethyl-substituted derivatives offer scalability but require precise current density control (10–50 mA/cm²) to minimize side reactions .
Biological Activity
2-Aza-bicyclo[2.2.1]heptan-5-ol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound belongs to the azabicyclo family, characterized by a nitrogen atom integrated into a bicyclic framework, which influences its interaction with biological systems.
The molecular formula for this compound is , and it features a hydroxyl group (-OH) that enhances its reactivity and solubility in biological environments. The compound can be synthesized through various methods, including palladium-catalyzed reactions, which allow for the construction of oxygenated derivatives that may exhibit distinct biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the nitrogen atom allows for hydrogen bonding with biomolecules, potentially modulating their activity and leading to various biological effects .
Interaction with Biological Targets
- Enzyme Inhibition : Studies suggest that derivatives of this compound can act as inhibitors for certain enzymes, including kinases and cholinergic receptors, which are crucial in various physiological processes .
- Receptor Modulation : The compound's structure allows it to bind effectively to neurotransmitter receptors, influencing signaling pathways associated with cognitive functions and neuroprotection .
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Some studies have reported that compounds related to this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
Research indicates that this compound could have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease, by modulating cholinergic signaling .
Case Studies
- Neuroprotective Study : A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent .
- Enzyme Inhibition Assay : Another study investigated the inhibitory effects of this compound on protein kinases involved in cancer progression. The compound showed promising results in inhibiting kinase activity, indicating its potential role in cancer therapy .
Data Table: Biological Activities of this compound
Q & A
Q. How can researchers leverage this compound’s rigid scaffold in fragment-based drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
